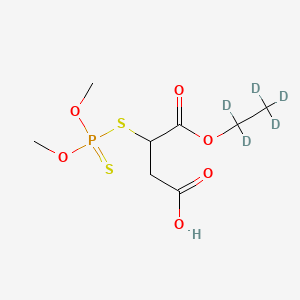
Malathion beta-Monoacid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is primarily used in scientific research for its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Malathion beta-Monoacid-d5 involves the esterification of malathion with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as acetonitrile or chloroform . The process involves the following steps:
Esterification: Malathion is reacted with ethanol in the presence of a catalyst like sulfuric acid.
Purification: The product is purified using column chromatography or recrystallization techniques.
Characterization: The final product is characterized using spectroscopic methods such as NMR and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated purification systems to ensure high yield and purity .
化学反应分析
Types of Reactions
Malathion beta-Monoacid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form malathion dicarboxylic acid.
Hydrolysis: The ester bonds can be hydrolyzed to produce malathion monoacid and ethanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines under mild conditions.
Major Products
Oxidation: Malathion dicarboxylic acid.
Hydrolysis: Malathion monoacid and ethanol.
Substitution: Various substituted malathion derivatives.
科学研究应用
Malathion beta-Monoacid-d5 has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential use in developing treatments for parasitic infections.
作用机制
Malathion beta-Monoacid-d5 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the target organism. The compound binds irreversibly to the serine residue in the active site of acetylcholinesterase, preventing the enzyme from functioning .
相似化合物的比较
Similar Compounds
Malathion: The parent compound, widely used as an insecticide.
Malaoxon: An oxidized form of malathion with higher toxicity.
Parathion: Another organophosphate insecticide with similar mechanisms of action.
Uniqueness
Malathion beta-Monoacid-d5 is unique due to its deuterium labeling, which makes it particularly useful in metabolic and toxicokinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in biological systems, providing valuable insights into the compound’s behavior and effects .
属性
分子式 |
C8H15O6PS2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
3-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)/i1D3,4D2 |
InChI 键 |
FARGSBYVTRDSKX-SGEUAGPISA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC(=O)O)SP(=S)(OC)OC |
规范 SMILES |
CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


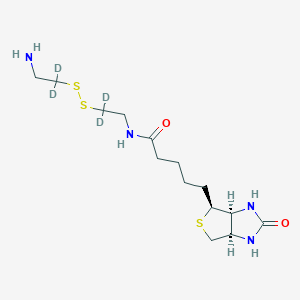
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
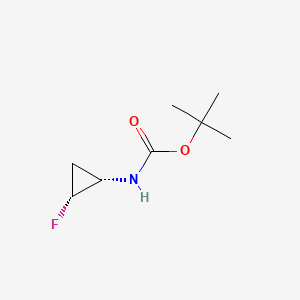
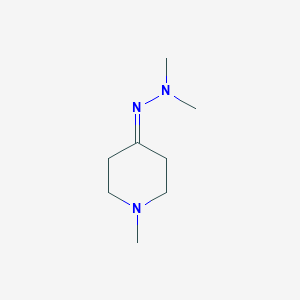
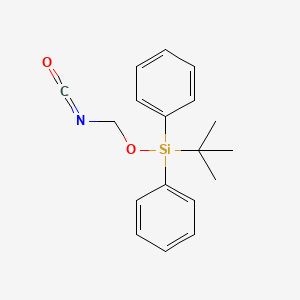
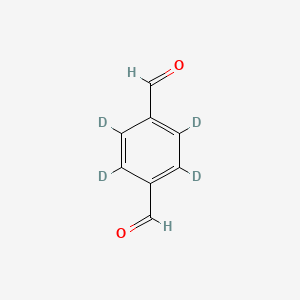
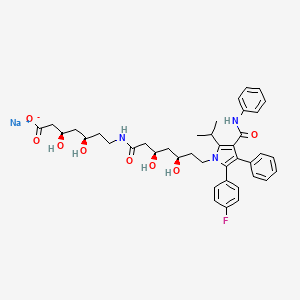
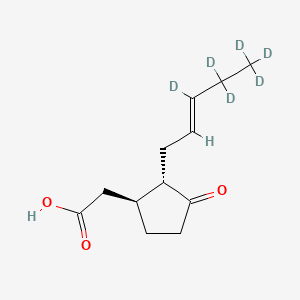

![2-(2-Chlorophenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone](/img/structure/B15294225.png)

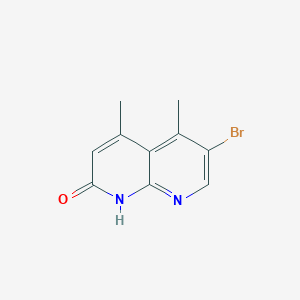
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)
![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
